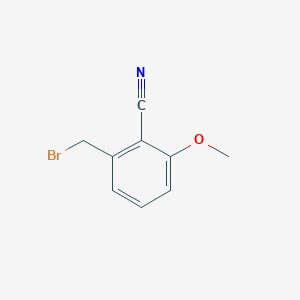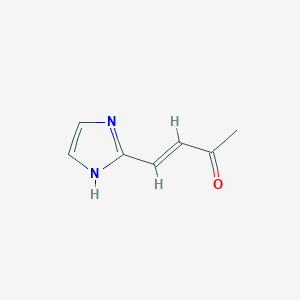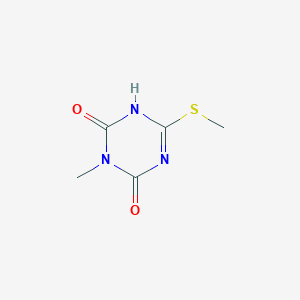
3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione, also known as MTD, is an important compound in the field of organic synthesis. It is a versatile reagent that is used in the synthesis of many compounds, including pharmaceuticals and agrochemicals. MTD is a heterocyclic compound, which is composed of four nitrogen atoms and one sulfur atom. It is highly reactive and has a wide range of applications.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptides, as well as in the study of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is not completely understood. However, it is believed to be mediated by a nucleophilic substitution reaction, in which the sulfur atom of 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione acts as a nucleophile and attacks a carbon atom of the substrate. This reaction results in the formation of a new bond between the sulfur atom and the carbon atom of the substrate.
Biochemical and Physiological Effects
3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. It has also been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione in laboratory experiments include its low cost, its high reactivity, and its versatility. The main limitation of using 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione in laboratory experiments is its toxicity. It is important to use the appropriate safety precautions when handling 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione.
Zukünftige Richtungen
Future research on 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione could focus on its use in the synthesis of more complex compounds, such as peptides and proteins. It could also be used to study the mechanism of action of other compounds, such as enzyme inhibitors. Additionally, further research could be conducted into the biochemical and physiological effects of 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione, as well as its potential therapeutic applications. Finally, research could be conducted into the potential toxicity of 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione and how to minimize its risks.
Synthesemethoden
3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione can be synthesized through a variety of methods, including the Vilsmeier-Haack reaction, the Ullman reaction, and the Knoevenagel condensation. The Vilsmeier-Haack reaction is a two-step process that involves the formation of a reactive intermediate, followed by a nucleophilic substitution. The Ullman reaction is a three-step process that involves the formation of a reactive intermediate, followed by a nucleophilic substitution and an oxidation step. The Knoevenagel condensation is a one-step process that involves the formation of an imine intermediate.
Eigenschaften
IUPAC Name |
3-methyl-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-8-4(9)6-3(11-2)7-5(8)10/h1-2H3,(H,6,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOUNTPDGFGWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=NC1=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione | |
CAS RN |
40943-34-8 |
Source


|
| Record name | 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)


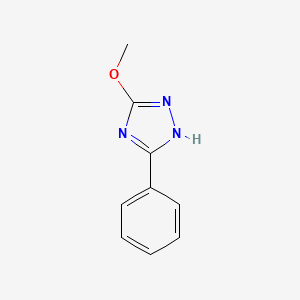
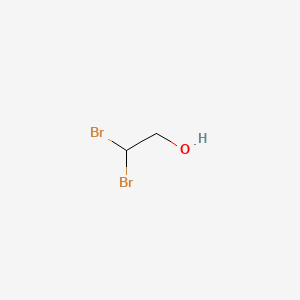

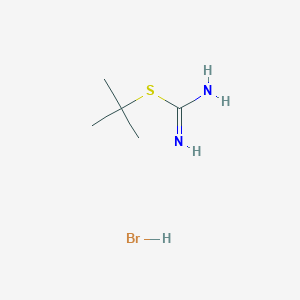


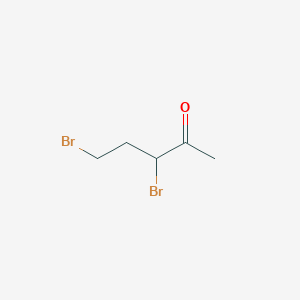
![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)

